(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Overview
Description
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting from commercially available starting materials
Formation of Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of Methoxy and Methoxyethyl Groups: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate. The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride.
Coupling with 3-Phenoxypropanamide: The final step involves the coupling of the benzo[d]thiazole derivative with 3-phenoxypropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the compound can occur at the benzo[d]thiazole ring, potentially leading to the formation of dihydrobenzo[d]thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzo[d]thiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzo[d]thiazole core is known for its potential anticancer, antimicrobial, and anti-inflammatory activities. Researchers are exploring its use in developing new therapeutic agents.
Pharmacology: Studies are being conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is being investigated for its potential as a fluorescent probe for imaging biological systems due to its potential fluorescence properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to effects such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzo[d]thiazole: A simpler analog with similar core structure but lacking the methoxyethyl and phenoxypropanamide groups.
3-Phenoxypropanamide: A compound with a similar amide group but lacking the benzo[d]thiazole core.
2-Methoxyethylbenzo[d]thiazole: A compound with similar substituents but different overall structure.
Uniqueness
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is unique due to its combination of the benzo[d]thiazole core with methoxy, methoxyethyl, and phenoxypropanamide groups
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-13-11-22-17-9-8-16(25-2)14-18(17)27-20(22)21-19(23)10-12-26-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVLNALKVGMXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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